molecular formula C5H14ClNO2S B1378577 1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride CAS No. 409095-77-8

1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride

Cat. No.: B1378577
CAS No.: 409095-77-8
M. Wt: 187.69 g/mol
InChI Key: LQAIYICXTHMZEF-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride (CAS: 409095-77-8) is an aliphatic sulfonamide derivative of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C5H14ClNO2S and a molecular weight of 187.69 g/mol, this compound serves as a versatile building block . Its structure features a tertiary amine and a methanesulfonyl group, which is a cornerstone functional group in medicinal chemistry due to its prevalence in compounds with diverse pharmacological properties . The methanesulfonyl group can be introduced using methanesulfonyl chloride, a highly reactive reagent known for its ability to form stable sulfonamides with amines . Current academic research explores the use of such aliphatic sulfonamides as valuable intermediates and their potential as inhibitors for various enzymes, contributing to the development of novel therapeutic agents . The compound is strictly for research purposes and is not intended for human or veterinary use .

Properties

IUPAC Name

2-methyl-1-methylsulfonylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-5(2,6)4-9(3,7)8;/h4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAIYICXTHMZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409095-77-8
Record name 1-methanesulfonyl-2-methylpropan-2-amine hydrochloride
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Preparation Methods

Reaction of Sulfonyl Chloride with Amine in Nitroalkane Solvent

Methodology:

  • Reagents:

    • Methanesulfonyl chloride (MSCl)
    • 2-Methylpropan-2-amine (isobutylamine derivative)
    • Nitroalkane solvent (e.g., nitromethane, nitroethane)
  • Reaction Conditions:

    • Temperature: Typically maintained between 50°C and 70°C
    • Molar Ratios: Slight excess of amine to ensure complete sulfonylation
    • Duration: 1.5 to 3 hours for completion

Process:

  • Methanesulfonyl chloride is added gradually to a stirred solution of the amine in the nitroalkane solvent, maintaining the temperature to control exothermicity.
  • The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide and releasing HCl, which is captured as ammonium chloride.

Key Points:

  • The nitroalkane solvent acts as an inert medium, with high solubility for the sulfonamide at elevated temperatures and low solubility at lower temperatures, facilitating crystallization.
  • The process benefits from the insolubility of the ammonium chloride salt in the nitroalkane, enabling easy separation via filtration.

Separation and Purification

Post-Reaction Handling:

  • The reaction mixture is cooled to about 0°C to precipitate the sulfonamide product.
  • Filtration or centrifugation isolates the crystalline sulfonamide.
  • The ammonium chloride salt remains as a wet cake, which can be washed with heated nitroalkane to recover residual product and solvent.

Product Recovery:

  • The crystalline sulfonamide is washed, dried, and characterized to confirm purity.
  • The nitroalkane solvent, now containing dissolved sulfonamide, can be recycled after distillation or evaporation.

Data Table: Solubility and Reaction Parameters

Parameter Value Remarks
Solvent Nitromethane, nitroethane Inert, high selectivity
Temperature (reaction) 50°C – 70°C Optimal for yield and crystallization
Reaction time 1.5 – 3 hours Complete conversion
Molar ratio (amine:MSCl) ~1.2:1 Slight excess of amine
Crystallization temperature 0°C – 25°C Facilitates product precipitation
Product yield Up to 85% High efficiency reported

Additional Considerations and Notes

  • Reaction monitoring: TLC or HPLC can be employed to monitor the reaction progress.
  • Safety: Handling of sulfonyl chlorides and nitroalkanes requires appropriate protective measures due to their corrosive and toxic nature.
  • Purity control: Recrystallization from suitable solvents may be employed to further enhance product purity.

Summary of Advantages

Aspect Benefits
Solvent choice High selectivity, inertness, recyclability
Separation Simple filtration due to insolubility of salts
Yield Generally high (>80%)
Purity High, with minimal impurities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen vs. Sulfonyl Substituents

1-Fluoro-2-methylpropan-2-amine hydrochloride (C₄H₉FClN, ) shares the same amine core but substitutes the methanesulfonyl group with fluorine. Key differences include:

  • Functional Groups : Fluorine (electron-withdrawing) vs. methanesulfonyl (polar, hydrogen-bonding).
  • Synthesis : Both compounds derive from 2-methylpropan-2-amine, but fluorination may require specialized reagents (e.g., Selectfluor), contrasting with sulfonamide formation via methanesulfonyl chloride .

Aromatic vs. Aliphatic Sulfonamide Derivatives

Methiopropamine Hydrochloride (1-(Thiophen-2-yl)-2-methylaminopropane Hydrochloride, C₅H₁₁NS·HCl, ) replaces the methanesulfonyl group with a thiophene ring. Comparisons include:

  • Applications : Methiopropamine is a psychoactive substance, highlighting how aromatic substituents can modulate biological activity. The sulfonyl group in the target compound may instead enhance metabolic stability .

Sulfonate vs. Sulfonamide Functional Groups

Sodium 2-methylprop-2-ene-1-sulphonate (C₄H₇NaO₃S, ) features a sulfonate (–SO₃⁻) group, differing from the sulfonamide (–SO₂NH–) in the target compound:

  • Charge and Solubility : The sulfonate is anionic and highly water-soluble, whereas the sulfonamide (neutral before salt formation) has moderate solubility, enhanced by hydrochloride salt formation.
  • Applications : Sulfonates are common in detergents and polymers, while sulfonamides are prevalent in drug design (e.g., antibiotics) due to their hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent/Functional Group Key Properties Synthesis Method
1-Methanesulfonyl-2-methylpropan-2-amine HCl C₅H₁₃ClNO₂S –SO₂CH₃, HCl Polar, stable hydrochloride salt Methanesulfonyl chloride + amine
1-Fluoro-2-methylpropan-2-amine HCl C₄H₉FClN –F, HCl Lipophilic, potential CNS activity Fluorination of amine
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S –SO₃⁻Na⁺ Water-soluble, anionic Sulfonation of alkene
Methiopropamine HCl C₅H₁₁NS·HCl Thiophene, HCl Psychoactive, aromatic Thiophene substitution

Biological Activity

1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride, also known by its CAS number 409095-77-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C5H13NO2SC_5H_{13}NO_2S and a molecular weight of approximately 165.23 g/mol. The compound features a methanesulfonyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety may enhance binding affinity to specific proteins, potentially modulating their activity.

Target Interactions

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, impacting neurotransmission and related physiological processes.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa30 µM

This data suggests that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC50 (µM)
MCF-715
A54925

These results indicate that this compound may interfere with cancer cell proliferation, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

  • Neuroprotective Effects : A case study explored the neuroprotective effects of the compound in a murine model of neurodegeneration. Results showed a significant reduction in neuronal cell death when treated with the compound compared to controls.
  • Anti-inflammatory Properties : Another study assessed the anti-inflammatory potential of this compound in a rat model of arthritis. The treatment group exhibited reduced levels of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-methylpropan-2-amine with methanesulfonyl chloride under inert conditions. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using stoichiometric triethylamine as a base to neutralize HCl byproducts . Post-reaction, the hydrochloride salt is precipitated using anhydrous HCl in diethyl ether. Yield improvements (≥80%) are achievable by slow reagent addition and rigorous moisture exclusion. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the methanesulfonyl group (δ ~3.0 ppm for CH3SO2 in 1H NMR; δ ~40–45 ppm for S-bound CH3 in 13C NMR) and the tertiary amine (absence of NH peaks due to salt formation) .
  • FT-IR : Confirm sulfonyl group presence via S=O asymmetric stretching (~1350–1300 cm⁻¹) and N-H stretching (~2500–3000 cm⁻¹ for hydrochloride) .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]+ at m/z 182.1 (C5H14ClNO2S) and fragment ions at m/z 95 (CH3SO2+) .

Q. How do solubility and stability profiles of this compound influence experimental design in aqueous vs. organic systems?

  • Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). Stability tests under varying pH (2–9) and temperature (4–25°C) show decomposition >40°C or in basic conditions. For aqueous studies, buffer at pH 4–6 to prevent hydrolysis. For organic reactions, use anhydrous solvents and inert atmospheres to avoid salt dissociation .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during sulfonylation of tertiary amines, and how can side products be minimized?

  • Methodological Answer : Competing N-methylation or over-sulfonylation may occur due to excess methanesulfonyl chloride or elevated temperatures. Mechanistic studies using in situ FT-IR or LC-MS reveal transient intermediates. Side products are minimized by:

  • Strict temperature control (<10°C).
  • Using substoichiometric methanesulfonyl chloride (1.05 eq).
  • Quenching unreacted reagents with ice-cold sodium bicarbonate .

Q. How can researchers resolve discrepancies in reported purity data when using HPLC vs. titrimetric methods?

  • Methodological Answer : Discrepancies arise from hydrochloride salt dissociation in aqueous HPLC vs. non-dissociative titration. Calibrate HPLC methods with a reference standard (e.g., USP-grade) using a C18 column, 0.1% TFA in mobile phase, and UV detection at 210 nm. Cross-validate with potentiometric titration (0.01M AgNO3) to quantify chloride content, ensuring ≥98% purity .

Q. What strategies optimize chiral resolution for enantiomeric impurities in this compound during pharmaceutical development?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol/0.1% diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Spiking experiments with enantiomeric standards (e.g., R- and S-isomers) confirm baseline separation (Rs >2.0). For trace impurities (<0.1%), derivatize with Marfey’s reagent and analyze via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions vs. eliminations?

  • Methodological Answer : Reactivity depends on steric hindrance from the 2-methylpropan-2-amine backbone. Computational modeling (DFT) predicts higher activation energy for SN2 pathways, favoring elimination under basic conditions. Experimental validation via kinetic studies (e.g., varying bases like KOtBu vs. Et3N) confirms elimination dominance at >60°C. Use bulky bases (e.g., DIPEA) and low temperatures to suppress elimination .

Method Development

Q. What protocols ensure accurate quantification of residual solvents (e.g., dichloromethane) in bulk samples?

  • Methodological Answer : Employ static headspace GC-MS with a DB-624 column (30m × 0.32mm). Calibrate with USP-grade solvent standards. Validate detection limits (≤10 ppm) per ICH Q3C guidelines. For trace DCM, use multiple headspace extraction (MHE) to correct matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride
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1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride

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